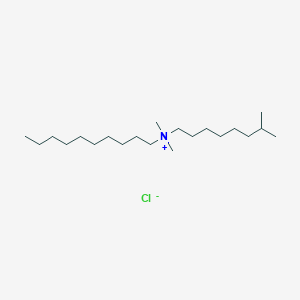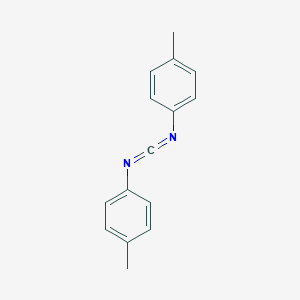
5-Fluoro-2-nitrophenol
Overview
Description
5-Fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H4FNO3 . It is a fluorinated nitrophenol, characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. This compound is a yellow solid at room temperature and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It has been used in the total synthesis of the (+/−)-cc-1065 cpi subunit . More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . The specific interactions between 5-Fluoro-2-nitrophenol and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
It has been used in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have therapeutic potential as inhibitors of angiogenesis
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
It is known that it may form combustible dust concentrations in air . More research is needed to understand how environmental conditions affect its action.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These reactions suggest that this compound may interact with various enzymes and proteins in biochemical reactions .
Cellular Effects
It is known that nitrophenols, a group of compounds to which this compound belongs, can influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitrophenols are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound has been synthesized in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride . The process was evaluated based on the temperature rise, indicating the stability of the compound .
Metabolic Pathways
Nitrophenols are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-fluorophenol: One common method involves the nitration of 3-fluorophenol using a mixture of nitric acid and sulfuric acid.
Hydrolysis of 2,4-difluoronitrobenzene: Another method involves the hydrolysis of 2,4-difluoronitrobenzene under basic conditions.
Industrial Production Methods: The industrial production of 5-Fluoro-2-nitrophenol often employs continuous-flow reactors to enhance reaction efficiency and safety. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Reduction: 5-Fluoro-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-nitrophenol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Its fluorinated nature enhances the metabolic stability and bioavailability of the resulting pharmaceuticals .
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Comparison with Similar Compounds
- 4-Fluoro-2-nitrophenol
- 3-Fluoro-4-nitrophenol
- 2-Chloro-4-nitrophenol
Comparison: 5-Fluoro-2-nitrophenol is unique due to the position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and physical properties. Compared to its analogs, it often exhibits higher reactivity in nucleophilic substitution reactions and better stability under various conditions .
Properties
IUPAC Name |
5-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURWFRNETXFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196239 | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-36-6 | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E7F47EK4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of polymers can be synthesized using 5-Fluoro-2-nitrophenol as a starting material, and what are their potential applications?
A1: this compound acts as a key precursor in the multi-step synthesis of phthalide-containing poly(ether imide)s (PEIs). [] These polymers, after undergoing thermal treatment, show promise in gas separation applications. For instance, membranes derived from these PEIs exhibit impressive performance in separating CO2 from CH4, surpassing the 2008 Robeson limit. [] This breakthrough suggests their potential use in carbon capture and natural gas purification.
Q2: How is this compound utilized in the development of new herbicides, and what are the advantages of the resulting compounds?
A2: this compound is the cornerstone in synthesizing novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, a class of compounds demonstrating potent herbicidal activity. [] These compounds function by inhibiting protoporphyrinogen oxidase (protox), a crucial enzyme in the biosynthesis of chlorophyll. [] Notably, some synthesized compounds exhibit comparable or even superior herbicidal activity to existing protox inhibitors like flumioxazin. [] Moreover, these novel compounds show promising crop selectivity profiles, making them potentially valuable tools in agriculture.
Q3: Can this compound contribute to the production of biobased polymers, and what makes this approach significant?
A3: Researchers have successfully employed this compound in the synthesis of a novel monomer, subsequently used to create a biobased poly(ether-o-hydroxyamide) (PEHA) precursor. [] This precursor, upon thermal cyclodehydration, yields biobased poly(ether benzoxazole) (PEBO). [] The resulting PEBO film exhibits remarkable properties like flexibility, self-standing capability, and high tensile strength. [] This approach is significant as it utilizes vanillin, a derivative of lignin, which is a renewable resource obtainable from plant biomass. [] Thus, incorporating this compound in this synthesis pathway contributes to sustainable polymer production by utilizing renewable resources and potentially reducing reliance on fossil fuel-derived materials.
Q4: Has this compound been explored in the context of coordination chemistry, and what insights can be gained from these studies?
A4: this compound features as a ligand in the formation of Pr(III) chelates. [] Spectroscopic analyses of these chelates, including absorption and emission studies, provide valuable information about their photo-physical properties. [] By studying the energy transitions and spectroscopic parameters, researchers can deduce insights into the nature of metal-ligand bonding, the influence of the ligand field on the electronic structure of the Pr(III) ion, and the potential of these complexes in applications involving luminescence or energy transfer processes.
Q5: What are the future directions for research involving this compound?
A5: Given its demonstrated utility, future research might explore the following:
- Optimization of Polymer Properties: Fine-tuning the synthesis of PEIs and PEBOs to enhance their properties for specific gas separation or material applications. [, ]
- Development of New Herbicides: Exploring structural modifications of the synthesized herbicides to improve their efficacy, selectivity, and environmental profile. []
- Expansion of Biobased Polymer Applications: Investigating the use of this compound-derived monomers in the creation of other biobased polymers with tailored properties for diverse applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
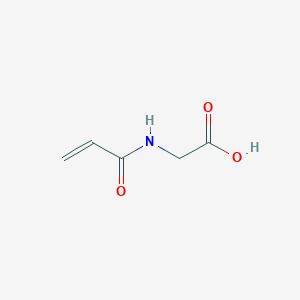
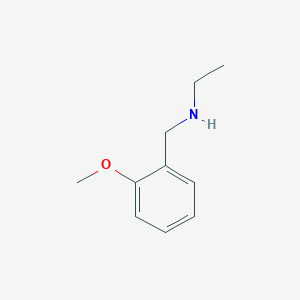
![2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite](/img/structure/B146877.png)


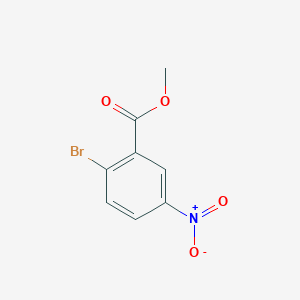
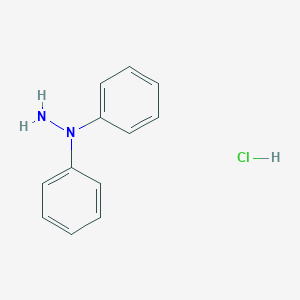

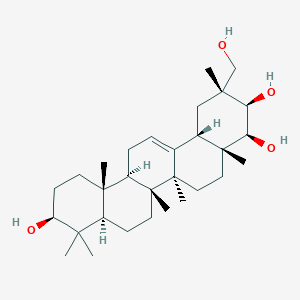

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
